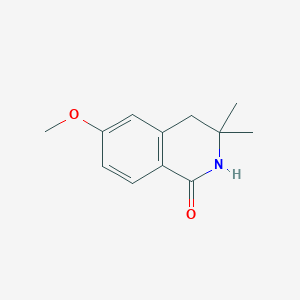
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
描述
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, a compound with the CAS number 1267456-79-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO2, with a molecular weight of 205.26 g/mol. The compound features a methoxy group and a dimethyl substitution on the isoquinoline structure, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in several cancer types, inhibiting further cell division and promoting programmed cell death .
Neuroprotective Effects
The compound demonstrates neuroprotective effects that are beneficial in neurodegenerative diseases. It has been reported to enhance neuronal survival under stress conditions by activating neurotrophic factors.
Key Findings
- Neurotrophic Factor Activation : In vitro studies have shown that this compound can increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health.
- Protection Against Oxidative Stress : It exhibits antioxidant properties that protect neurons from oxidative damage, a common feature in neurodegenerative disorders .
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study concluded that the compound effectively induces apoptosis through caspase activation .
Study 2: Neuroprotection in Animal Models
A rodent model of Alzheimer's disease showed that administration of this compound improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups .
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |
| Neuroprotection | Enhances neuronal survival | Activation of neurotrophic factors |
| Antimicrobial | Inhibits growth of bacteria/fungi | Disruption of cell membranes |
属性
IUPAC Name |
6-methoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-8-6-9(15-3)4-5-10(8)11(14)13-12/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBQTOCVNSEJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)OC)C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















